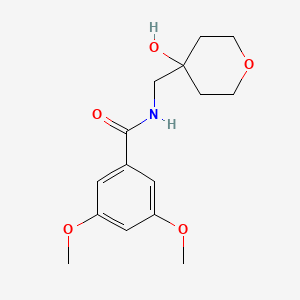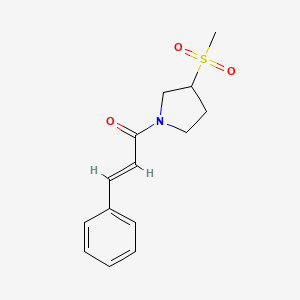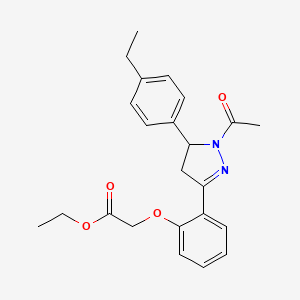![molecular formula C25H25ClN6O2S B2796876 5-((3-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 959538-04-6](/img/structure/B2796876.png)
5-((3-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a triazoloquinazoline ring, a pyrazole ring, and a thioether linkage to a chlorobenzyl group. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the thioether linkage might be susceptible to oxidation, and the heterocyclic rings might undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined experimentally. These properties can be influenced by factors such as the nature of the functional groups and the overall structure of the molecule .Scientific Research Applications
Anticancer Agents
1,2,4-triazole derivatives have been reported as promising anticancer agents . They have shown cytotoxic activities against human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds have shown promising cytotoxic activity lower than 12 μM against the Hela cell line .
Anti-inflammatory and Analgesic Activity
Thiazolidinone ring-containing compounds have shown greater anti-inflammatory and analgesic activity . Although your compound does not contain a thiazolidinone ring, it’s possible that similar structures could exhibit these properties.
Antileishmanial Activity
Some compounds have shown potent in vitro antipromastigote activity . A molecular simulation study was performed to justify this activity, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Antimalarial Activity
The same compound that showed antileishmanial activity also demonstrated antimalarial properties .
DNA Synthesis in Biochemistry
Tetrazoles dissolve in water, acetonitrile, etc. Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .
Formation of Stable Metallic Compounds and Molecular Complexes
Tetrazole nitrogen electron density results in the formation of so many stable metallic compounds and molecular complexes .
Mechanism of Action
Future Directions
The future research directions for this compound would likely involve further studies of its synthesis, properties, and potential biological activities. This could include optimization of the synthesis process, detailed characterization of the compound, and in vitro and in vivo studies of its biological effects .
properties
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN6O2S/c1-15-10-16(2)31(29-15)9-8-23-28-24-19-12-21(33-3)22(34-4)13-20(19)27-25(32(24)30-23)35-14-17-6-5-7-18(26)11-17/h5-7,10-13H,8-9,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEQDMLSDIZQPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC5=CC(=CC=C5)Cl)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2796794.png)

![(4-Benzylpiperazin-1-yl)-[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]methanone](/img/structure/B2796799.png)

![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]-1(2H,4H)-quinazolinyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2796801.png)

![3-(4-Chlorobenzyl)-8-(3-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2796803.png)
![(1R,5S)-3-(pyridin-3-yloxy)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2796804.png)

![(2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2796806.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone](/img/structure/B2796808.png)

![4-(8-((3,4-Dimethylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2796816.png)